
3-phenyl-1H-isochromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-1H-isochromen-4-one is a heterocyclic compound that belongs to the isocoumarin family. This compound is characterized by a fused benzene and lactone ring system, with a phenyl group attached at the third position. It has garnered significant interest due to its potential biological activities, including antioxidant and antiplatelet properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-1H-isochromen-4-one typically involves the cyclization of ortho-hydroxyphenylacetic acid derivatives. One common method is the Perkin reaction, where ortho-hydroxybenzaldehyde reacts with phenylacetic acid in the presence of an acid catalyst to form the desired isocoumarin structure .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Perkin reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, appropriate solvents.
Major Products Formed:
Oxidation: Oxidized isocoumarin derivatives.
Reduction: Reduced isocoumarin derivatives.
Substitution: Halogenated, nitrated, or sulfonated isocoumarin derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which 3-phenyl-1H-isochromen-4-one exerts its effects involves multiple pathways:
Antioxidant Activity: The compound can scavenge free radicals and inhibit oxidative processes, thereby protecting cells from oxidative damage.
Antiplatelet Activity: It inhibits platelet aggregation by interfering with the cyclooxygenase-1 enzyme and arachidonic acid pathways, reducing the formation of thromboxane A2, a potent platelet aggregator.
Comparación Con Compuestos Similares
3-Phenyl-1H-isochromen-1-one: Similar structure but with different substitution patterns, leading to varied biological activities.
1H-2-Benzopyran-1-one (Isocoumarin): The parent compound of the isocoumarin family, known for its diverse biological activities.
Uniqueness: 3-Phenyl-1H-isochromen-4-one stands out due to its specific substitution pattern, which imparts unique antioxidant and antiplatelet properties. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications .
Propiedades
Número CAS |
32521-36-1 |
|---|---|
Fórmula molecular |
C15H12O2 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
3-phenyl-1H-isochromen-4-one |
InChI |
InChI=1S/C15H12O2/c16-14-13-9-5-4-8-12(13)10-17-15(14)11-6-2-1-3-7-11/h1-9,15H,10H2 |
Clave InChI |
SSEOLGLFMGQULT-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C(=O)C(O1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



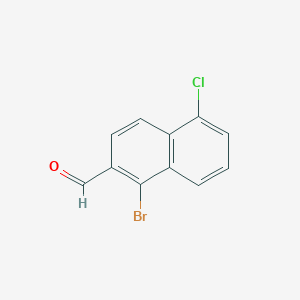
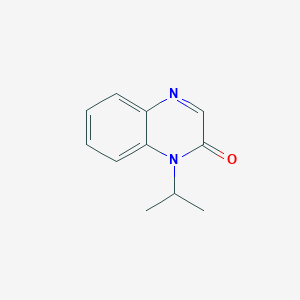
![1-[1-(4-Methoxyphenyl)-2-phenylethyl]-1-methylpiperidin-1-ium](/img/structure/B13997899.png)
![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997900.png)
![[Bis(4-nitrophenyl)methylidene]hydrazine](/img/structure/B13997910.png)
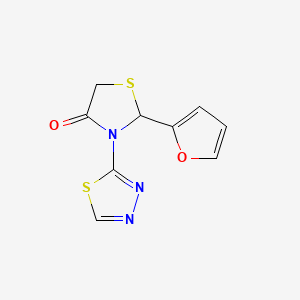
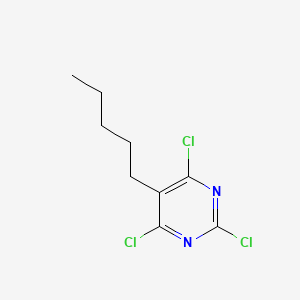
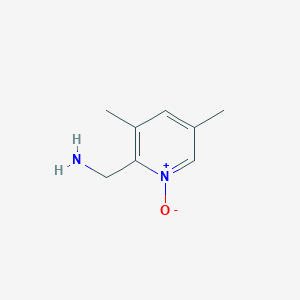
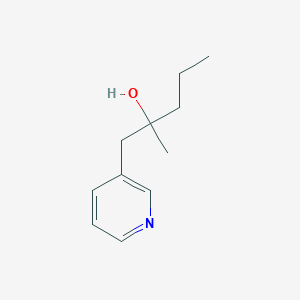
![3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide](/img/structure/B13997933.png)
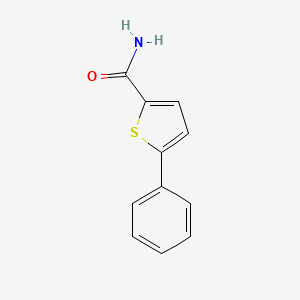
![2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B13997944.png)

